molecular formula C15H16ClNO2S B4394498 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide

1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide

Cat. No. B4394498
M. Wt: 309.8 g/mol
InChI Key: GVLMFDAXUDOHED-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide, also known as CMMS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound is a sulfonamide derivative and is classified as an organic compound. The synthesis method of CMMS involves the reaction of 2-chlorobenzenesulfonyl chloride with N-(4-methylbenzyl)amine.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide is not fully understood. However, studies have shown that the compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis. 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. The compound has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide has also been shown to have antimicrobial and antifungal effects, which make it a potential candidate for the treatment of infections caused by bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide in lab experiments is that the compound is relatively easy to synthesize. Another advantage is that the compound has a wide range of potential therapeutic applications. However, one limitation of using 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide in lab experiments is that the mechanism of action of the compound is not fully understood.

Future Directions

There are several future directions for research on 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide. One direction is to further investigate the mechanism of action of the compound. Another direction is to explore the potential therapeutic applications of the compound in more detail. Additionally, research could be conducted to investigate the potential side effects of 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide and to develop methods for minimizing these side effects. Finally, research could be conducted to develop more efficient synthesis methods for 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide.

Scientific Research Applications

1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. Research has shown that the compound has antimicrobial, antifungal, and antitumor properties. Studies have also shown that 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide has the potential to be used as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

1-(2-chlorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-12-6-8-13(9-7-12)10-17-20(18,19)11-14-4-2-3-5-15(14)16/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLMFDAXUDOHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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